molecular formula C2H3Cl2F B1294292 1,2-Dichloro-1-fluoroethane CAS No. 430-57-9

1,2-Dichloro-1-fluoroethane

Cat. No. B1294292
CAS RN: 430-57-9
M. Wt: 116.95 g/mol
InChI Key: NDKGUMMLYBINOC-UHFFFAOYSA-N
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Description

1,2-Dichloro-1-fluoroethane is a halogenated hydrocarbon, specifically a derivative of ethane where two hydrogen atoms are replaced by chlorine and one by fluorine. The molecular structure and properties of such compounds are of interest due to their potential applications and effects on the environment.

Synthesis Analysis

The synthesis of halogenated hydrocarbons like 1,2-dichloro-1-fluoroethane typically involves halogenation reactions where hydrogen atoms in hydrocarbons are substituted with halogen atoms. Although the provided papers do not directly describe the synthesis of 1,2-dichloro-1-fluoroethane, similar compounds are synthesized through reactions such as dehydrohalogenation, where halogenated cyclohexanes are prepared and characterized .

Molecular Structure Analysis

The molecular structure of halogenated ethylenes, including 1,2-dichloro-1-fluoroethane, can be determined using various spectroscopic methods. For example, the equilibrium structure of 1-chloro-1-fluoroethene is reported using least-squares fit procedures and quantum chemical calculations . Similarly, the molecular structure of cis-1-chloro-2-fluoroethylene has been investigated using ab initio calculations and microwave spectroscopy . These studies provide insights into the bond lengths, bond angles, and overall geometry of such molecules.

Chemical Reactions Analysis

Halogenated hydrocarbons undergo various chemical reactions, including elimination reactions. For instance, 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes undergo ring-opening fragmentation to give fluorodienes when heated in the presence of halide-promoting agents . This type of reaction showcases the reactivity of halogenated compounds and their potential for forming more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated ethylenes are influenced by their molecular structure. The electron diffraction method can ascertain the existence of different isomeric forms and determine interatomic distances and valency angles, as seen in the study of 1,2-difluorotetrachloroethane . Gas-phase electron diffraction studies also provide accurate geometrical parameters, such as bond lengths and angles, for compounds like 1,1,1,2-tetrafluoroethane . These parameters are crucial for understanding the behavior of these molecules in various environments and applications.

Scientific Research Applications

Environmental Monitoring

1,2-Dichloro-1-fluoroethane, also known as HCFC-141b, is primarily used as a foam blowing agent, a solvent in electronics, and for precision cleaning applications. Due to its potential for depleting stratospheric ozone, it is being phased out under the terms of the Montreal Protocol. Accurate laboratory spectroscopic data, such as infrared absorption cross sections, are essential for monitoring its concentration profiles in the atmosphere using instruments like the Atmospheric Chemistry Experiment – Fourier Transform Spectrometer (ACE-FTS) (Harrison, 2019).

Chemical Synthesis

1,2-Dichloro-1-fluoroethane is used in the chemical synthesis of various compounds. For instance, chlorination of 1‐bromo‐2‐fluoroethylene followed by reductive dehalogenation can selectively afford 1‐chloro‐2‐fluoroethylene. This process is suitable for producing 37Cl isotopically enriched ClHC˭CHF on a convenient scale (Baldan, 2004).

Environmental Remediation

Advanced Reduction Processes (ARPs), which combine ultraviolet irradiation with various reagents, have been shown to effectively degrade 1,2-Dichloroethane (1,2-DCA), a chemical similar to 1,2-Dichloro-1-fluoroethane, in the environment. These processes have significant potential for the degradation of other chlorinated organics (Liu et al., 2014).

Safety And Hazards

1,2-Dichloro-1-fluoroethane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2-dichloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl2F/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGUMMLYBINOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861926
Record name 1,2-Dichloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1-fluoroethane

CAS RN

430-57-9
Record name 1,2-Dichloro-1-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-dichloro-1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-1-fluoroethane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6218
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dichloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLOROFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZN8E4G93Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
H Yin, MW Anders, JP Jones - Chemical research in toxicology, 1996 - ACS Publications
1,2-Dichloro-1-fluoroethane (HCFC-141) and 1,1,2-trichloro-2-fluoroethane (HCFC-131) were chosen as models to study the regioselectivity of halogenated alkane metabolism. …
Number of citations: 25 pubs.acs.org
H Ogura, T Yano - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
CH 2 ClCHFCl was photolyzed with a TEA CO 2 laser at 1033.5 cm −1 . The infrared multiphoton dissociation mechanism of CH 2 ClCHFCl was investigated under various conditions: …
Number of citations: 5 www.journal.csj.jp
H Yin - 1996 - elibrary.ru
The present studies were undertaken to investigate the in vivo and in vitro metabolism, potential mechanism of toxicity, and structure-metabolism relationship at both qualitative and …
Number of citations: 0 elibrary.ru
RJ Abraham - Magnetic Resonance in Chemistry, 2005 - Wiley Online Library
Following the preceding paper, the ‘objective’method of Abrahamet al. for determining the conformational equilibrium between molecules rapidly interconverting between a number of …
RK Belter, NK Bhamare - Journal of fluorine chemistry, 2006 - Elsevier
Trichloroethylene has been found to act as a rate enhancing co-factor in the liquid phase, tantalum (V) halide catalyzed, fluorine-for-chlorine exchange reaction of 1,2-dichloro-1,1-…
Number of citations: 7 www.sciencedirect.com
JA Greathouse, RT Cygan - 2008 - osti.gov
Recent advances in computational power and simulation methods have led to the application of molecular modeling to larger and more complex gas hydrate systems. In the area of …
Number of citations: 1 www.osti.gov
JA Greathouse, RT Cygan, RW Bradshaw… - The Journal of …, 2007 - ACS Publications
Clathrate hydrates consisting of HCFC (hydrochlorofluorocarbon) guest molecules within host water cages represent a promising new medium for water desalination. The HCFC used in …
Number of citations: 16 pubs.acs.org
INH White, N Razvi, AH Gibbs, AM Davies, M Manno… - Toxicology letters, 2001 - Elsevier
In this study, the metabolic activation of 2,2-dichloro-1,1,1-trifluoroethane (hydrochlorofluorocarbons-123, HCFC-123), halothane or 1,1-dichloro-1-fluoroethane (HCFC-141b) was …
Number of citations: 27 www.sciencedirect.com
RJ Abraham, P Leonard, TAD Smith… - Magnetic resonance …, 1996 - Wiley Online Library
An objective method of obtaining conformer populations and coupling constants from molecules rapidly interconverting between a number of conformers is given. The method relies on …
PT Deutsch, JD Roberts - Magnetic Resonance in Chemistry, 2005 - Wiley Online Library
An ‘objective’method for determining conformational equilibria in substituted ethanes, proposed by Abraham et al., has been evaluated by computational methods. Abraham’s method …

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